![molecular formula C10H22N2O4 B2832538 2-[[(2S,5R)-5-[(2-Hydroxyethylamino)methyl]-1,4-dioxan-2-yl]methylamino]ethanol CAS No. 2230789-88-3](/img/structure/B2832538.png)

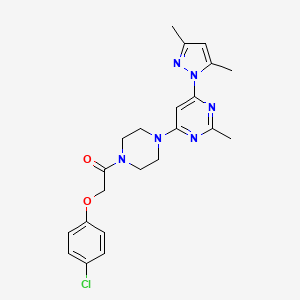

2-[[(2S,5R)-5-[(2-Hydroxyethylamino)methyl]-1,4-dioxan-2-yl]methylamino]ethanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[[(2S,5R)-5-[(2-Hydroxyethylamino)methyl]-1,4-dioxan-2-yl]methylamino]ethanol, also known as HED, is a chemical compound that has been widely used in scientific research. It is a chiral molecule with two stereocenters, and its molecular formula is C11H23NO4.

Applications De Recherche Scientifique

CO2 Absorption Efficiency

A comparative study highlighted the CO2 absorption capabilities of solvent-free alkanolamines, including compounds similar to 2-[[(2S,5R)-5-[(2-Hydroxyethylamino)methyl]-1,4-dioxan-2-yl]methylamino]ethanol. These compounds have shown a high CO2 capture efficiency, offering potential advantages over traditional aqueous solutions for CO2 capture processes due to their solvent-free nature and theoretical CO2 capture capacity of 0.50 (mol CO2/mol amine) (Barzagli, Mani, & Peruzzini, 2016).

Synthesis and Characterization of Derivatives

Research on the synthesis and characterization of new derivatives derived from β-aminoalcohols, including compounds structurally related to the chemical of interest, was conducted. The study provided insights into the yields, NMR, and X-ray diffraction analyses of these compounds, demonstrating the versatility of aminoalcohols in synthesizing various chemical structures (Mancilla, Rosales, García-Báez, & Carrillo, 1995).

Complex Formation and Molecular Interactions

Another study explored the formation of Cu(II) complexes with Schiff base ligands derived from unsymmetrical tripodal amines, including those with structural similarities to the chemical . This research sheds light on the intricate inter- and intramolecular interactions that influence the formation of such complexes, providing valuable insights into the chemical's potential applications in coordination chemistry (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).

Deoxygenation of Hydroxyl Groups

The deoxygenation of hydroxyl groups via phosphites, involving the preparation of derivatives from alcohols similar to the compound of interest, represents a highly efficient method. This approach provides a pathway for the deoxygenation product of the original alcohol, showcasing the compound's relevance in organic synthesis processes (Zhang & Koreeda, 2004).

Solvent Mixtures and Molecular Structure Analysis

Investigations into binary mixtures formed by 1,4-dioxan and alkyl alcohols have provided insights into the molecular structure and hydrogen bonding dynamics of mixtures involving compounds similar to the chemical of interest. Such studies are crucial for understanding the solvent behavior and molecular interactions in various chemical processes (Mirti, 1988).

Propriétés

IUPAC Name |

2-[[(2S,5R)-5-[(2-hydroxyethylamino)methyl]-1,4-dioxan-2-yl]methylamino]ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O4/c13-3-1-11-5-9-7-16-10(8-15-9)6-12-2-4-14/h9-14H,1-8H2/t9-,10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSHBZXJKKAZCU-AOOOYVTPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OCC(O1)CNCCO)CNCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC[C@H](O1)CNCCO)CNCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-({[(2R,5S)-5-{[(2-hydroxyethyl)amino]methyl}-1,4-dioxan-2-yl]methyl}amino)ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 5-(4-nitrobenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2832457.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(8-oxo-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)sulfanyl]acetamide](/img/structure/B2832458.png)

![(4-(6-(Benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2832462.png)

![N-(1H-indazol-6-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2832464.png)

![N-(4-fluorobenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2832466.png)

![3-Pyridin-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2832471.png)

![1-(4-chlorophenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2832473.png)

![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2832477.png)

![3-((1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B2832478.png)